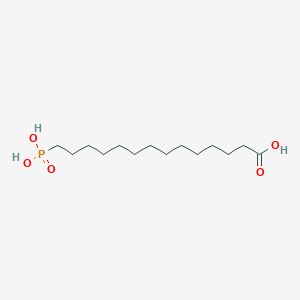
14-Phosphonotetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Phosphonotetradecanoic acid is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C-P) bond. This compound is notable for its structural analogy with phosphonic acids, which are known for their diverse applications in various fields due to their unique chemical properties .
Preparation Methods
The synthesis of 14-phosphonotetradecanoic acid can be achieved through several methods:
From Dialkyl or Diaryl Phosphonate: This method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis.
From Dichlorophosphine or Dichlorophosphine Oxide: This route involves the reaction of dichlorophosphine or its oxide with appropriate reagents to form the phosphonic acid.
Oxidation of Phosphinic Acid: Phosphinic acid can be oxidized to form phosphonic acids, including this compound.
Chemical Reactions Analysis
14-Phosphonotetradecanoic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo substitution reactions where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. .
Major Products: The major products formed from these reactions include various phosphonic acid derivatives and phosphine compounds.
Scientific Research Applications
14-Phosphonotetradecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 14-phosphonotetradecanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes involved in phosphorus metabolism and bone resorption.
Pathways Involved: The compound inhibits osteoclastic bone resorption by binding to hydroxyapatite in bone, thereby preventing the formation of the ruffled border in osteoclasts and
Properties
Molecular Formula |
C14H29O5P |
|---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
14-phosphonotetradecanoic acid |
InChI |
InChI=1S/C14H29O5P/c15-14(16)12-10-8-6-4-2-1-3-5-7-9-11-13-20(17,18)19/h1-13H2,(H,15,16)(H2,17,18,19) |
InChI Key |
KZPFVKHEDQOPMF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


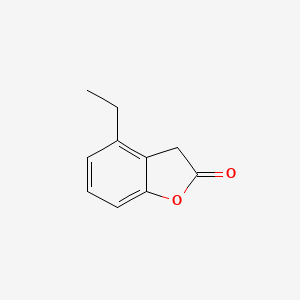
![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)
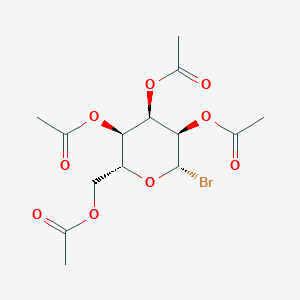
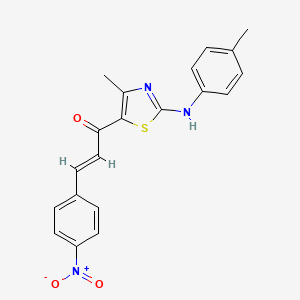


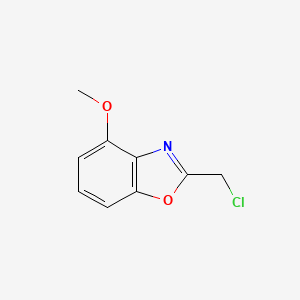
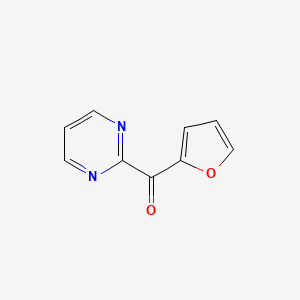
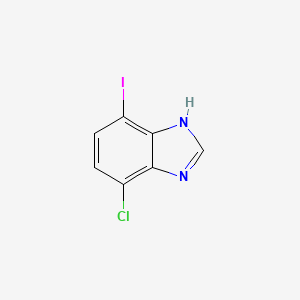
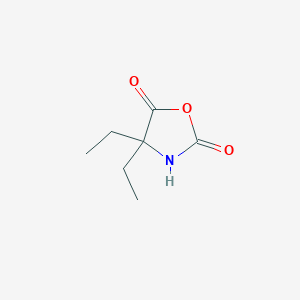


![2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B12860110.png)

